6-Amino-5-(methylsulfanyl)pyrimidin-2(1h)-one
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Overview
Description
6-amino-5-(methylthio)-1H-pyrimidin-2-one is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are widely found in nature, including in nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-5-(methylthio)-1H-pyrimidin-2-one can be achieved through several methods. One common approach involves the reaction of bis(methylthio)methylene malononitrile with primary amines and cyanoguanidine in the presence of sodium ethoxide as a basic catalyst . This one-pot, three-component reaction is efficient and yields the desired pyrimidine derivative.
Another method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU . This method is practical and allows for the preparation of 6-amino-5-carboxamidouracils, which can be further modified to obtain 6-amino-5-(methylthio)-1H-pyrimidin-2-one.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
6-amino-5-(methylthio)-1H-pyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can react with aldehydes and ketones to form Schiff bases.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Sodium Ethoxide: Used as a basic catalyst in the synthesis of pyrimidine derivatives.
COMU: A non-hazardous coupling reagent used in the condensation of 5,6-diaminouracil derivatives.
Major Products
The major products formed from these reactions include various substituted pyrimidines and more complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-amino-5-(methylthio)-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including anticancer, antimicrobial, and antiviral agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic structures.
Biological Studies: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of 6-amino-5-(methylthio)-1H-pyrimidin-2-one is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The amino and methylthio groups may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
6-amino-5-cyano-2-cyanoimino-1H-pyrimidine: A similar compound obtained via a one-pot three-component reaction.
5,6-diaminouracil derivatives: Precursors used in the synthesis of 6-amino-5-(methylthio)-1H-pyrimidin-2-one.
Uniqueness
6-amino-5-(methylthio)-1H-pyrimidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methylthio groups allows for diverse chemical reactivity and potential biological activities.
Properties
CAS No. |
6623-80-9 |
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Molecular Formula |
C5H7N3OS |
Molecular Weight |
157.20 g/mol |
IUPAC Name |
6-amino-5-methylsulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C5H7N3OS/c1-10-3-2-7-5(9)8-4(3)6/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
NIDNGLFVCJOXBU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(NC(=O)N=C1)N |
Origin of Product |
United States |
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